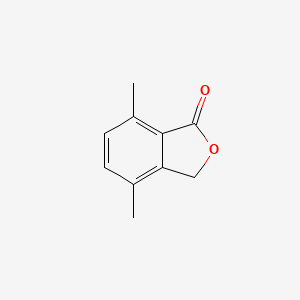

1(3H)-Isobenzofuranone, 4,7-dimethyl-

Description

Contextualization within the Phthalide (B148349) Chemical Class

1(3H)-Isobenzofuranone, 4,7-dimethyl-, belongs to the phthalide, or 1(3H)-isobenzofuranone, class of compounds. The fundamental structure of these molecules consists of a benzene (B151609) ring fused to a γ-lactone ring. researchgate.net Phthalides are widespread in nature, having been isolated from various plants, fungi, bacteria, and liverworts. researchgate.net This class of compounds is recognized as being derived from the foundational precursor, 1(3H)-isobenzofuranone. researchgate.net

The core phthalide structure is a versatile scaffold that can be modified with various functional groups at different positions, leading to a wide array of derivatives with diverse properties. The subject of this article, with its dimethyl substitutions, represents one such variation.

Significance of Substituted Isobenzofuranones in Organic Synthesis and Medicinal Chemistry

Substituted isobenzofuranones are of considerable importance in both organic synthesis and medicinal chemistry due to their diverse biological activities and their utility as synthetic intermediates. mdpi.com

In the realm of medicinal chemistry, various substituted phthalides have demonstrated a broad spectrum of pharmacological effects. These include antifungal, antiplatelet, antioxidant, and antiproliferative activities. nih.gov For instance, some C-3 functionalized isobenzofuranones have shown significant cytotoxic effects against cancer cell lines. nih.gov The versatility of the phthalide scaffold allows for structural modifications that can modulate these biological activities, making it a valuable framework in drug discovery. rsc.org

From the perspective of organic synthesis, substituted isobenzofuranones are valuable building blocks. They serve as precursors in the synthesis of more complex molecules, including natural products and their analogues. mdpi.com The reactivity of the lactone ring and the potential for functionalization on the aromatic ring make them versatile intermediates in the construction of intricate molecular architectures. mdpi.com

Overview of Current Research Trajectories for 1(3H)-Isobenzofuranone, 4,7-dimethyl-

While extensive research exists for the broader class of substituted isobenzofuranones, dedicated studies focusing solely on 1(3H)-Isobenzofuranone, 4,7-dimethyl-, appear to be more limited. However, its presence in chemical supplier databases and its listing in chemical information repositories like PubChem suggest its availability for research purposes. nih.gov

Current research trajectories for compounds like 1(3H)-Isobenzofuranone, 4,7-dimethyl-, are likely to follow the established paths for other substituted phthalides. This would involve its exploration as a potential bioactive agent, likely through screening for various pharmacological activities. Furthermore, its utility as a synthetic intermediate in the preparation of more complex molecules is another probable avenue of investigation. The specific placement of the dimethyl groups on the aromatic ring could offer unique steric and electronic properties that may be advantageous in certain synthetic transformations or could influence its biological target interactions. The continued interest in novel substituted heterocycles for drug discovery and materials science suggests that compounds like 1(3H)-Isobenzofuranone, 4,7-dimethyl-, will continue to be relevant in contemporary chemical research.

Chemical Compound Data

Below are the key identifiers and properties for the chemical compounds mentioned in this article.

Table 1: Chemical Compound Identifiers Interactive data table available online.

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

|---|---|---|---|

| 1(3H)-Isobenzofuranone, 4,7-dimethyl- | 54598-91-3 | C10H10O2 | 4,7-dimethyl-2-benzofuran-1(3H)-one |

Table 2: Physical and Chemical Properties of 1(3H)-Isobenzofuranone, 4,7-dimethyl- Interactive data table available online.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.18 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 162.068079557 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 162.068079557 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-3-4-7(2)9-8(6)5-12-10(9)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXGHQDZQVYCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342701 | |

| Record name | 4,7-Dimethyl-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54598-91-3 | |

| Record name | 4,7-Dimethyl-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3h Isobenzofuranone, 4,7 Dimethyl

De Novo Synthesis Strategies for the 1(3H)-Isobenzofuranone Core

The fundamental 1(3H)-isobenzofuranone scaffold, also known as phthalide (B148349), can be constructed through several reliable synthetic routes. These methods often involve cyclization reactions to form the characteristic five-membered lactone ring fused to a benzene (B151609) ring.

Cyclization Reactions in Phthalide Construction

Cyclization reactions are a cornerstone in the synthesis of the 1(3H)-isobenzofuranone core. One prevalent method involves the acid or base-steered cascade cyclization of 2-acylbenzoic acids. For instance, in the presence of a base like sodium carbonate, 2-acylbenzoic acids can react with isatoic anhydrides in a cascade process to furnish isobenzofuranone derivatives with high efficiency. researchgate.net This reaction proceeds through the cyclization of the 2-acylbenzoic acid and a subsequent nucleophilic ring-opening of the isatoic anhydride (B1165640). researchgate.net

Another powerful cyclization strategy is the metal-catalyzed carbonylation of aryl halides. Palladium-catalyzed carbonylation reactions of aromatic halides have been extensively developed and offer a versatile route to carboxylic acid derivatives, which can then be cyclized to form phthalides. researchgate.netnih.gov These reactions can be fine-tuned by the choice of phosphine (B1218219) ligands and reaction conditions to achieve high selectivity. researchgate.net

Precursor-Based Synthetic Routes

The synthesis of the isobenzofuranone core can also be achieved starting from readily available precursors. A common approach is the transformation of o-alkylbenzoic acids. For example, 2,4-dimethylbenzoic acid can be a potential precursor for the synthesis of 4,7-dimethyl-1(3H)-isobenzofuranone. researchgate.net The synthesis of such precursors can be achieved through methods like the carbon dioxide carboxylation of m-xylene (B151644) in the presence of an aluminum chloride catalyst. researchgate.net

Another precursor-based approach involves the use of 2-formylbenzoic acids. These compounds can undergo cyclization reactions under various conditions to yield the phthalide ring system. nih.gov For instance, the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids represents a classical method for constructing related benzofuran (B130515) systems. nih.gov

Targeted Synthesis of 1(3H)-Isobenzofuranone, 4,7-dimethyl- and Analogues

While general methods provide access to the isobenzofuranone core, the synthesis of the specifically substituted 1(3H)-Isobenzofuranone, 4,7-dimethyl- (CAS 54598-91-3) requires regioselective control.

Regioselective Functionalization Approaches

Achieving the desired 4,7-dimethyl substitution pattern necessitates regioselective synthetic strategies. One potential approach involves starting with a precursor that already contains the methyl groups in the correct positions, such as 2,5-dimethylbenzoic acid or its derivatives. The challenge then lies in the selective functionalization and cyclization to form the phthalide ring.

Metal-catalyzed carboxylation of benzyl (B1604629) halides offers another avenue for regioselective synthesis. mdpi.com For instance, a suitably substituted 2,5-dimethylbenzyl halide could potentially undergo a nickel- or palladium-catalyzed carboxylation followed by intramolecular cyclization to yield the target molecule. The regioselectivity in these reactions is often directed by the starting material's substitution pattern.

Optimization of Reaction Conditions (e.g., Temperature, pH, Solvents)

The efficiency and selectivity of the synthesis of 1(3H)-Isobenzofuranone, 4,7-dimethyl- are highly dependent on the optimization of reaction parameters. Key variables include temperature, pH, and the choice of solvent.

For instance, in the synthesis of a related spiro compound incorporating the 4,7-dimethylisobenzofuranone moiety, the reaction of phthalic anhydride with 4-methylphenol was carried out in hot methanesulfonic acid at 90 °C for 4 hours. researchgate.net The product was isolated by quenching the reaction with water and neutralizing with sodium bicarbonate, highlighting the importance of pH control in the work-up procedure. researchgate.net

The choice of solvent can also dramatically influence the outcome of a reaction. In a study on the synthesis of 1,4-dihydropyridines, changing the solvent from water to ethanol (B145695) resulted in excellent selectivity and yield, demonstrating the critical role of the reaction medium. researchgate.net

Below is a table summarizing the optimization of reaction conditions for a generic multicomponent reaction, which illustrates the type of parameters that are typically varied to improve reaction outcomes.

Table 1: Optimization of Reaction Conditions for a Generic Multicomponent Reaction

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Water | RT | 12 | <10 |

| 2 | Catalyst A | Water | RT | 6 | 65 |

| 3 | Catalyst A | Ethanol | RT | 4 | 85 |

| 4 | Catalyst A | Methanol (B129727) | RT | 4 | 78 |

| 5 | Catalyst A | Toluene | 80 | 8 | 50 |

| 6 | Catalyst B | Ethanol | RT | 2 | 92 |

Derivatization and Functionalization at Key Positions

Once 1(3H)-Isobenzofuranone, 4,7-dimethyl- is synthesized, it can serve as a scaffold for further chemical modifications. The most reactive position for derivatization is typically the C-3 position of the isobenzofuranone ring.

The synthesis of 3-aryl benzofuranones from 3-hydroxy-3H-benzofuran-2-ones via Friedel-Crafts or acid-catalyzed alkylation of aromatic compounds demonstrates a common functionalization strategy at the C-3 position. mdpi.com This approach allows for the introduction of a wide range of aryl substituents, leading to a diverse library of compounds. For example, the commercial antioxidant Irganox HP-136, which is 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one, is synthesized using this methodology. mdpi.com

C-3 Functionalization Strategies

The C-3 position of the isobenzofuranone ring is a primary target for introducing chemical diversity. Several strategies have been developed to functionalize this site, which are broadly applicable to the 4,7-dimethyl derivative.

One common approach involves the generation of a reactive intermediate at the C-3 position. For instance, free-radical bromination of the phthalide core using N-Bromosuccinimide (NBS) yields a 3-bromophthalide (B1266435). This intermediate can then undergo substitution reactions. Treatment of the crude 3-bromophthalide with hot ethanol, for example, can produce 3-ethoxyphthalide, which serves as a precursor for further modifications. nih.gov

Condensation reactions provide another direct route to C-3 functionalization. The reaction of phthalaldehydic acid with primary amines, such as 2-amino-4,6-dimethylpyrimidine, can yield 3-amino-substituted isobenzofuranones in high yield. arabjchem.org This method offers a straightforward way to incorporate nitrogen-containing heterocyclic moieties onto the phthalide scaffold.

More advanced catalytic methods have been developed for creating carbon-carbon bonds at the C-3 position. A silver-catalyzed reaction between a halo-aromatic carboxylic acid and a terminal alkyne can produce (Z)-3-benzylideneisobenzofuran-1(3H)-ones. nih.gov This transformation allows for the introduction of various substituted benzylidene groups, significantly expanding the structural diversity of the phthalide library. nih.gov

| Strategy | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Free-Radical Bromination/Substitution | 1. N-Bromosuccinimide (NBS) 2. Nucleophile (e.g., Ethanol) | 3-Alkoxyphthalides | Creates a reactive C-3 handle for further substitution. | nih.gov |

| Condensation | Phthalaldehydic acid, Primary Amine | 3-Amino-isobenzofuranones | Directly installs amine-containing substituents. High yield. | arabjchem.org |

| Silver-Catalyzed Cyclization | Halo-aromatic carboxylic acid, Terminal alkyne, Ag₂O NPs, PivOH | (Z)-3-Benzylideneisobenzofuranones | Forms a C-C bond, introducing a benzylidene moiety. | nih.gov |

Introduction of Diverse Substituents on the Aromatic Ring

The synthesis of isobenzofuranone derivatives with specific substitution patterns on the aromatic ring, such as the 4,7-dimethyl configuration, is typically achieved by starting with an appropriately substituted precursor rather than by direct functionalization of the pre-formed phthalide ring.

One of the most efficient methods for preparing phthalides is the one-step conversion of o-alkylbenzoic acids using reagents like NaBrO₃/NaHSO₃ in a two-phase system. This approach allows for the synthesis of a wide variety of phthalide derivatives, where the substituents on the aromatic ring are determined by the choice of the starting benzoic acid. For the title compound, 2,5-dimethylbenzoic acid would be the logical precursor.

A more complex but powerful method for constructing functionalized aromatic rings is through cycloaddition reactions. The Diels-Alder reaction of dienes like 1,3- and 1,4-cyclohexadienes with methyl 4,4-diethoxybutynoate, followed by in-situ aromatization through the loss of ethylene, can furnish functionalized hydroxyphthalides after hydrolysis. acs.org This strategy provides access to phthalides with substitution patterns that might be difficult to achieve through other routes.

Additionally, substituted isobenzofuranones can be prepared from the oxidation of indane derivatives in subcritical water, offering another pathway to access diverse aromatic substitution patterns. researchgate.net

Asymmetric Synthesis and Stereocenter Introduction

Given that over 60% of currently marketed drugs are chiral molecules, the development of methods for the asymmetric synthesis of 3-substituted phthalides to introduce chirality at the C-3 position has garnered significant attention. nih.gov

Catalytic asymmetric hydrogenation represents a highly effective strategy. The hydrogenation of 3-alkylidene- or 3-arylidenephthalides, catalyzed by a novel Iridium(I) complex derived from a spiro- researchgate.netresearchgate.net-1,6-nonadiene-based phosphine-oxazoline ligand (SpinPHOX), can produce a wide range of 3-substituted chiral phthalides with excellent enantiomeric excesses (up to 98% ee). nih.gov

Another powerful technique is the asymmetric transfer hydrogenation of 2-acylarylcarboxylates. Using a Ruthenium–TsDPEN complex as the catalyst, various chiral 3-substituted phthalides can be synthesized with high enantioselectivity. nih.gov The stereochemical outcome is determined by the formation of a preferable transition state involving the catalyst and the substrate, potentially guided by hydrogen bonding with the adjacent ester group. nih.gov

Organocatalysis also provides a viable route. A chiral bifunctional ammonium (B1175870) salt has been shown to catalyze an aldol-initiated cascade reaction between a glycine (B1666218) Schiff base and ortho-cyanobenzaldehydes, yielding α-amino acid-phthalide conjugates with controlled stereochemistry. researchgate.net

| Method | Substrate Type | Catalyst System | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 3-Alkyl/Arylidenephthalides | Ir(I)-SpinPHOX complex | Chiral 3-substituted phthalides | Up to 98% ee | nih.gov |

| Asymmetric Transfer Hydrogenation | 2-Acylarylcarboxylates | Ru–TsDPEN complex | Chiral 3-substituted phthalides | Excellent enantioselectivity | nih.gov |

| Organocatalytic Cascade Reaction | Glycine Schiff base + o-cyanobenzaldehyde | Chiral bifunctional ammonium salt | Chiral α-amino acid-phthalide conjugates | Good stereoselectivity | researchgate.net |

Role as a Synthetic Building Block in Complex Molecular Architectures

Beyond their intrinsic biological interest, phthalides are valuable building blocks in organic synthesis, particularly for constructing larger, more complex molecules. researchgate.net

Synthesis of Polycyclic Aromatic Compounds (e.g., Naphthalenes, Anthracenes, Naphthacenes)

Phthalides are effective precursors for the synthesis of various polycyclic aromatic compounds, including naphthalenes, anthracenes, and naphthacenes. researchgate.net The core strategy often involves a cycloaddition reaction where the phthalide, or a derivative thereof, acts as a latent diene or a related synthon.

A notable application is the use of 3-cyano-1(3H)-isobenzofuranones as annelating agents. acs.org Organometallic derivatives of these cyanophthalides can function as 1,4-dipole equivalents. Their reaction with electron-deficient olefins (Michael acceptors) initiates a sequence of Michael addition, cyclization, and tautomerization to afford 1,4-dihydroxynaphthalene (B165239) derivatives. acs.org When the Michael acceptor is a quinone monoketal, this annelation strategy leads directly to anthraquinone (B42736) systems, which are key structures in anthracyclinone antibiotics. acs.org This convergent approach highlights the utility of the phthalide scaffold in rapidly assembling complex tetracyclic ring systems. The underlying transformation is related to the Diels-Alder reaction, a powerful tool for forming six-membered rings. libretexts.org

Incorporation into Biologically Active Natural Product Scaffolds

The 1(3H)-isobenzofuranone framework is a privileged scaffold found in a vast number of natural products with a broad spectrum of biological activities. researchgate.net These activities include anti-platelet, anti-tumor, antifungal, and antioxidant properties. nih.gov

Synthetic work often focuses on preparing derivatives of the phthalide core to mimic or enhance the properties of these natural products. For example, the synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones has led to the discovery of compounds with potent antioxidant and antiplatelet activities, in some cases exceeding the potency of standard reference compounds like ascorbic acid and aspirin. nih.gov The functionalization of the 4,7-dimethyl-1(3H)-isobenzofuranone core, using the strategies outlined previously, provides a direct path to novel analogues of these biologically active molecules. The synthesis of 3-aminobenzofuran derivatives is another area of interest, as this scaffold is prominent in medicinal chemistry, with applications in developing agents against cancer and other diseases. nih.gov The versatility of the phthalide building block thus allows chemists to access and explore new chemical space around established natural product pharmacophores.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3h Isobenzofuranone, 4,7 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of high-resolution 1H and 13C spectra, alongside two-dimensional correlation experiments, the precise structure of 1(3H)-Isobenzofuranone, 4,7-dimethyl- can be unequivocally determined.

While specific experimental NMR data for 1(3H)-Isobenzofuranone, 4,7-dimethyl- is not widely available in the surveyed literature, the expected spectral features can be predicted based on its molecular structure. The structure consists of a phthalide (B148349) (isobenzofuranone) core with two methyl substituents on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of non-equivalent proton in the molecule. The aromatic region should feature two doublets for the two mutually coupled aromatic protons (H-5 and H-6). The methylene (B1212753) protons at the 3-position (H-3) would likely appear as a singlet, as would the protons of the two methyl groups at positions 4 and 7.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. For 1(3H)-Isobenzofuranone, 4,7-dimethyl-, this would include a signal for the carbonyl carbon (C-1) in the downfield region, signals for the six aromatic carbons (four quaternary and two methine), a signal for the methylene carbon (C-3), and signals for the two methyl group carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for 1(3H)-Isobenzofuranone, 4,7-dimethyl-

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Position | Chemical Shift (δ), Multiplicity, Integration | Chemical Shift (δ) |

| C-1 | - | ~170 ppm |

| C-3 | ~5.3 ppm, singlet, 2H | ~70 ppm |

| C-3a | - | ~145 ppm |

| C-4 | - | ~135 ppm |

| C-4-CH₃ | ~2.3 ppm, singlet, 3H | ~18 ppm |

| C-5 | ~7.2 ppm, doublet, 1H | ~130 ppm |

| C-6 | ~7.1 ppm, doublet, 1H | ~125 ppm |

| C-7 | - | ~140 ppm |

| C-7-CH₃ | ~2.5 ppm, singlet, 3H | ~20 ppm |

| C-7a | - | ~125 ppm |

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key correlation would be observed between the aromatic protons at positions H-5 and H-6, confirming their adjacent relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. columbia.edu This technique would definitively link the proton signals to their corresponding carbon signals, for example, connecting the aromatic proton signals to the aromatic methine carbon signals and the methyl proton signals to the methyl carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (over 2-3 bonds) between protons and carbons. columbia.edu For 1(3H)-Isobenzofuranone, 4,7-dimethyl-, key HMBC correlations would include:

Correlations from the methyl protons (4-CH₃ and 7-CH₃) to the adjacent quaternary and methine aromatic carbons.

Correlations from the methylene protons (H-3) to the carbonyl carbon (C-1) and the aromatic carbons C-3a and C-7a. These correlations are vital for confirming the placement of the lactone ring and the methyl groups on the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, which can be used to determine its elemental formula. The molecular formula of 1(3H)-Isobenzofuranone, 4,7-dimethyl- is C₁₀H₁₀O₂. The calculated exact mass for this formula is 162.06808 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical value, thereby confirming the molecular formula.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For 1(3H)-Isobenzofuranone, 4,7-dimethyl-, the mass spectrum shows characteristic peaks that help in its identification. nih.gov

The major fragments observed for this compound are detailed below.

Interactive Table 2: EI-MS Fragmentation Data for 1(3H)-Isobenzofuranone, 4,7-dimethyl-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 162 | [C₁₀H₁₀O₂]⁺• | (Molecular Ion) |

| 133 | [C₉H₉O]⁺ | CHO (Formyl radical) |

| 105 | [C₈H₉]⁺ | CO (Carbon monoxide) from m/z 133 |

The fragmentation begins with the formation of the molecular ion at m/z 162. A characteristic fragmentation pathway for phthalides involves the loss of a formyl radical (CHO), leading to the fragment ion at m/z 133. Subsequent loss of a carbon monoxide (CO) molecule from this fragment results in the formation of the ion at m/z 105. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. peerj.com

In a typical GC-MS analysis, 1(3H)-Isobenzofuranone, 4,7-dimethyl- would be separated from other components in a mixture based on its boiling point and affinity for the GC column. Upon elution from the column, it would enter the mass spectrometer, where a mass spectrum is generated. The identity of the compound is then confirmed by matching its experimental mass spectrum and retention time with those of a known standard or a reference library such as the NIST Mass Spectral Library. peerj.comgcms.cz

Spectroscopic and Crystallographic Data Unavailable for 1(3H)-Isobenzofuranone, 4,7-dimethyl-

A thorough search of publicly available scientific databases and literature has revealed a lack of specific experimental data for the advanced spectroscopic and crystallographic characterization of the compound 1(3H)-Isobenzofuranone, 4,7-dimethyl- (CAS Number: 54598-91-3). nih.govsigmaaldrich.com

Consequently, the detailed analysis requested for the following sections cannot be provided:

X-ray Crystallography:There is no published data on the crystal structure, unit cell parameters, or intermolecular interactions for this compound.

While information exists for related compounds such as the parent isobenzofuranone (phthalide) and other derivatives, the strict focus solely on 1(3H)-Isobenzofuranone, 4,7-dimethyl- cannot be met due to the absence of primary research data for this specific molecule in the public domain.

Computational and Theoretical Investigations of 1 3h Isobenzofuranone, 4,7 Dimethyl

Solvatochromism and Environmental Effects on Spectroscopic Signatures

The influence of the solvent environment on the spectroscopic characteristics of isobenzofuranone derivatives, a phenomenon known as solvatochromism, has been a subject of both experimental and theoretical inquiry. Studies on 3-[(4-substituted) phenylamino]isobenzofuran-1(3H)-ones have revealed that the polarity of the solvent can induce shifts in the absorption spectra. researchgate.net

For instance, a switch from a less polar solvent like dichloromethane (B109758) to a more polar one such as methanol (B129727) results in noticeable changes in the absorption wavelengths. researchgate.net Specifically, for some derivatives, a hypsochromic (blue) shift is observed in more polar solvents. researchgate.net This suggests that the electronic distribution within the molecule is sensitive to the surrounding medium, a factor that is critical for applications in materials science and sensor technology. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to complement these experimental findings, helping to elucidate the nature of the electronic transitions involved. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules. uni-muenchen.defrontiersin.org For complex biological systems, MD simulations can provide insights into how a molecule like an isobenzofuranone derivative might behave in a physiological environment, accounting for the flexibility of both the molecule and its target. researchgate.net

While specific MD studies on 1(3H)-Isobenzofuranone, 4,7-dimethyl- are not readily found, the methodology has been applied to various complex organic molecules to understand their stability and interactions. rsc.orgnih.gov Such simulations can reveal the preferred conformations of the molecule, the dynamics of its functional groups, and how it interacts with solvent molecules over time. frontiersin.org For example, in studies of other heterocyclic compounds, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. rsc.org

In Silico Assessment of Molecular Interactions

In silico methods, particularly molecular docking, are instrumental in predicting how a molecule might interact with a biological target at the atomic level. researchgate.netnih.gov

Molecular docking studies have been successfully used to investigate the interaction of isobenzofuranone derivatives with biological macromolecules like DNA. For example, a study on 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one demonstrated its potential to bind to the minor groove of DNA. arabjchem.org These computational models suggest that the compound can fit into the groove and may even partially intercalate between the base pairs. arabjchem.org The stability of this interaction is attributed to the formation of hydrogen bonds and pi-alkyl interactions between the molecule and the DNA. arabjchem.org The use of software such as AutoDock Vina allows for the prediction of the most favorable binding poses and the visualization of these interactions. arabjchem.org

Following molecular docking, the strength of the interaction between the molecule and its target can be quantified through binding affinity calculations. For the aforementioned 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, the calculated binding affinity for its interaction with DNA was found to be -8.3 kcal/mol. arabjchem.org This value indicates a strong and favorable interaction.

Further analysis can be performed using methods like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) to dissect the interaction energies and identify the key residues or structural components contributing to the binding. rsc.org These calculations provide a more detailed understanding of the forces driving the molecular recognition process. For instance, in studies of other compounds, these methods have confirmed the docking results and provided a deeper understanding of the stability of the ligand-receptor complex. rsc.org

Future Research Directions and Translational Perspectives for 1 3h Isobenzofuranone, 4,7 Dimethyl

Structure-Activity Relationship (SAR) Elucidation for Enhanced Bioactivity

Future research should prioritize comprehensive Structure-Activity Relationship (SAR) studies to delineate the precise molecular features of the 1(3H)-isobenzofuranone, 4,7-dimethyl- scaffold that govern its biological effects. SAR analysis is crucial for optimizing lead compounds.

Key areas for investigation include:

Substitution on the Aromatic Ring: The existing methyl groups at the C-4 and C-7 positions provide a foundational data point. Systematic replacement and addition of other functional groups (e.g., halogens, hydroxyl, methoxy, nitro groups) at available positions will clarify the impact of electron-donating and electron-withdrawing groups on activity. For instance, studies on ketone-isobenzofuranone hybrids have shown that the position and electronic nature of substituents are critical for herbicidal activity, with ortho-substituted electron-withdrawing groups enhancing potency. nih.gov

Modification of the Lactone Ring: Investigating the effects of altering the lactone ring, such as introducing substituents at the C-3 position, is a promising avenue. Research on other isobenzofuranones demonstrates that C-3 functionalization can yield compounds with significant antiproliferative activity. researchgate.net

Stereochemistry: For derivatives with chiral centers, particularly at the C-3 position, the synthesis and biological evaluation of individual enantiomers are essential to determine if activity is stereospecific.

A systematic SAR exploration will generate a library of analogs, providing a detailed map of the chemical space around the core structure and guiding the development of compounds with enhanced potency and selectivity for specific biological targets.

Rational Design and Synthesis of Novel Isobenzofuranone Derivatives

Building on SAR insights, the rational design and synthesis of new derivatives of 1(3H)-isobenzofuranone, 4,7-dimethyl- can be pursued to optimize desired biological activities. Modern synthetic methodologies offer efficient pathways to a diverse range of analogs.

Future synthetic strategies may include:

Hybrid Molecule Synthesis: Designing hybrid molecules that combine the 4,7-dimethyl-isobenzofuranone core with other pharmacologically active scaffolds is a promising approach. This has been successful in creating ketone-isobenzofuranone hybrids with herbicidal properties and benzofuran-isatin conjugates with anticancer activity. nih.govnih.gov

Catalytic Methodologies: The use of advanced catalytic systems, such as palladium- or ruthenium-catalyzed reactions, can facilitate the efficient and regioselective synthesis of complex derivatives that are otherwise difficult to access. researchgate.net Tin-powder-promoted cascade reactions have also been shown to be effective for constructing phthalide (B148349) skeletons. mdpi.com

Computational Modeling: Employing in silico tools for molecular docking and predicting ADME (absorption, distribution, metabolism, and excretion) properties can guide the design process. researchgate.netnih.gov This allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest probability of favorable drug-like characteristics.

These approaches will enable the creation of next-generation compounds based on the 1(3H)-isobenzofuranone, 4,7-dimethyl- template, tailored for improved efficacy and pharmacokinetic profiles.

Advanced Drug Discovery and Development Initiatives

With promising lead compounds identified through SAR and rational design, focused drug discovery and development initiatives can be launched. The isobenzofuranone class has already demonstrated potential in various therapeutic areas, providing a strong foundation for these efforts. nih.gov

Key development initiatives would involve:

Screening against Diverse Targets: New derivatives should be screened against a broad panel of biological targets to uncover novel therapeutic applications. Areas of interest, based on activities of related compounds, include cancer, neurological disorders, and infectious diseases. For example, different isobenzofuranone derivatives have shown antiproliferative effects against leukemia cell lines, neuroprotective effects via TREK-1 inhibition, and potential as antidepressants. researchgate.netnih.govnih.gov

Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to identify their precise molecular targets and signaling pathways. Understanding how a compound exerts its effect is critical for further optimization and clinical development. Studies on related compounds have identified mechanisms like COX-1 inhibition and STAT3 phosphorylation inhibition. nih.govresearchgate.net

Preclinical Evaluation: Lead candidates must undergo rigorous preclinical evaluation, including cell-based assays, and in vivo studies in relevant animal models to assess efficacy and provide an initial understanding of the safety profile.

The data below summarizes the potential of various isobenzofuranone derivatives in drug discovery, highlighting the diverse applications that could be explored for novel 4,7-dimethyl- analogs.

| Derivative Class | Biological Activity | Potential Therapeutic Area | Reference |

| C-3 Functionalized Isobenzofuranones | Antiproliferative (Leukemia cells) | Oncology | researchgate.net |

| Novel Isobenzofuranone Derivatives | Serotonin Reuptake Inhibition | Neurology (Antidepressant) | nih.gov |

| Isobenzofuranone Derivatives | TREK-1 Inhibition | Neurology (Neuroprotection) | nih.gov |

| (Z)-3-benzylideneisobenzofuran-1(3H)-ones | Antioxidant, Antiplatelet (COX-1) | Cardiovascular, Oxidative Stress | nih.gov |

This table is interactive. Click on headers to sort.

Exploration of Emerging Biological Targets and Therapeutic Applications

Beyond established activities, a forward-looking approach involves exploring novel and emerging biological targets for 1(3H)-isobenzofuranone, 4,7-dimethyl- and its future derivatives. The structural uniqueness of this compound may allow it to interact with targets not previously associated with the isobenzofuranone class.

Areas for exploration include:

Ion Channel Modulation: As demonstrated by the discovery of TREK-1 inhibitors, isobenzofuranones can modulate ion channels. nih.gov Screening against other potassium, sodium, or calcium channels could reveal new therapeutic avenues for conditions like epilepsy, chronic pain, or cardiovascular diseases.

Epigenetic Targets: Investigating the potential of these compounds to inhibit enzymes involved in epigenetic regulation (e.g., histone deacetylases, methyltransferases) could open doors in oncology and inflammatory diseases.

Anti-Infective Applications: While some phthalides show antifungal and antibacterial activity, a broader screening against a panel of clinically relevant pathogens, including drug-resistant strains, is warranted. nih.govnih.gov Natural phthalides have been isolated from fungi, suggesting a role in microbial interactions. nih.gov

Agrochemical Potential: The herbicidal activity of certain isobenzofuranone hybrids suggests that derivatives of 1(3H)-isobenzofuranone, 4,7-dimethyl- could be developed as novel pesticides or plant growth regulators. researchgate.netnih.gov

Environmental Impact and Bioremediation Studies

As with any chemical class being considered for widespread application, a thorough assessment of the environmental fate, persistence, and potential toxicity of 1(3H)-isobenzofuranone, 4,7-dimethyl- is essential. nih.gov While data on this specific compound is lacking, studies on structurally related phthalates and other heterocyclic compounds provide a framework for future research.

Key research questions include:

Biodegradability: Investigating the susceptibility of the 4,7-dimethyl-isobenzofuranone structure to microbial degradation is critical. Research on phthalate (B1215562) acid esters (PAEs) shows that bacteria and fungi can degrade these compounds, often initiating catabolism through hydrolysis and subsequent aromatic ring cleavage. researchgate.netnih.gov The presence and position of the methyl groups may influence the rate and pathway of degradation.

Environmental Persistence and Fate: Studies are needed to determine the half-life of this compound in soil and aquatic environments. nih.gov Its physicochemical properties, such as water solubility and the octanol-water partition coefficient, will influence its mobility and potential for bioaccumulation. mdpi.com

Ecotoxicity: The potential toxicity to non-target organisms, including aquatic life, soil microorganisms, and plants, must be evaluated. nih.gov

Bioremediation Strategies: If the compound is found to be persistent, research into bioremediation strategies would be necessary. This could involve identifying or engineering microorganisms (e.g., Pseudomonas, Gordonia sp.) capable of efficiently metabolizing the compound, a strategy that has been explored for other phthalates. nih.govnih.gov

Addressing these environmental questions proactively will ensure that the development and application of novel isobenzofuranone derivatives proceed in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for confirming the molecular identity of 4,7-dimethyl-1(3H)-isobenzofuranone?

- Methodological Answer:

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (e.g., CHO) by matching the molecular ion peak (M) and isotopic patterns. Electron ionization (EI) spectra often show fragmentation pathways indicative of the phthalide backbone .

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical. For example, characteristic signals include lactone carbonyl (δ ~170 ppm in C NMR) and methyl group protons (δ ~2.3 ppm for dimethyl substituents). Coupling patterns in aromatic regions distinguish substitution positions .

- Infrared (IR) Spectroscopy: A strong lactone C=O stretch (~1770 cm) and aromatic C-H stretches (~3000 cm) confirm the core structure .

Q. How can researchers optimize solvent-free synthesis routes for 4,7-dimethyl-1(3H)-isobenzofuranone derivatives?

- Methodological Answer:

- Condensation Reactions: Evidence from structurally similar isobenzofuranones (e.g., 3-[2(4-methylphenyl)-2-oxoethyl] derivatives) suggests that solvent-free condensation between aldehydes and ketones under controlled heating (80–120°C) can yield high-purity products .

- Catalytic Additives: Using Lewis acids (e.g., AlCl) or solid acid catalysts (e.g., zeolites) improves regioselectivity for dimethyl substitution. Reaction progress should be monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the spatial conformation of 4,7-dimethyl-1(3H)-isobenzofuranone?

- Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): SCXRD provides definitive bond lengths, angles, and torsion angles. For example, in a related compound (CCDC 1505246), the lactone ring adopts a planar conformation, while methyl groups exhibit slight out-of-plane distortion due to steric effects .

- Hirshfeld Surface Analysis: This quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing crystal packing. Curvedness maps reveal π-π stacking in aromatic regions, critical for stability predictions .

Q. What strategies address contradictions in reported spectral data for substituted isobenzofuranones?

- Methodological Answer:

- Comparative Database Mining: Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to identify inconsistencies. For example, dimethyl-substituted analogs may show variable H NMR shifts (±0.1 ppm) due to solvent polarity .

- Computational Validation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrations. Discrepancies >5% between experimental and computed data suggest sample impurities or isomerism .

Experimental Design & Data Analysis

Q. How can researchers design experiments to evaluate the thermodynamic stability of 4,7-dimethyl-1(3H)-isobenzofuranone under varying pH conditions?

- Methodological Answer:

- pH-Dependent Stability Assays: Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor lactone ring hydrolysis via UV-Vis spectroscopy (λ ~270 nm for intact lactone). Rate constants (k) derived from first-order kinetics reveal stability thresholds (e.g., rapid degradation at pH >10) .

- High-Performance Liquid Chromatography (HPLC): Quantify degradation products (e.g., dicarboxylic acids) using a C18 column and mobile phase gradient (acetonitrile/water + 0.1% formic acid) .

Q. What advanced spectral techniques differentiate 4,7-dimethyl-1(3H)-isobenzofuranone from its positional isomers?

- Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC): HMBC correlations between methyl protons and carbonyl carbons unambiguously assign substitution patterns. For example, 4,7-dimethyl substitution shows cross-peaks from δ 2.3 (CH) to δ 170 (C=O) .

- X-ray Photoelectron Spectroscopy (XPS): Core-level C 1s spectra distinguish electron environments; lactone carbonyls exhibit binding energies ~289 eV, while methyl carbons appear at ~285 eV .

Key Research Considerations

- Stereochemical Complexity: Unlike 3-butylidene derivatives (e.g., 551-08-6), 4,7-dimethyl-1(3H)-isobenzofuranone lacks stereocenters, simplifying synthesis but requiring rigorous regiochemical validation .

- Interdisciplinary Approaches: Combine crystallography, spectroscopy, and computational modeling to resolve structural ambiguities and predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.